molecular formula C8H17NO2 B12918917 3-(Hydroxymethyl)piperidine-1-ethanol CAS No. 94231-64-8

3-(Hydroxymethyl)piperidine-1-ethanol

Cat. No.: B12918917
CAS No.: 94231-64-8
M. Wt: 159.23 g/mol
InChI Key: VFSVQEBUBVGABB-UHFFFAOYSA-N
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Description

2-(3-(hydroxymethyl)piperidin-1-yl)ethanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(hydroxymethyl)piperidin-1-yl)ethanol typically involves the functionalization of piperidine derivatives. One common method is the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach involves the enantioselective reduction of substituted indenopyridines .

Industrial Production Methods

Industrial production methods for piperidine derivatives often focus on cost-effective and scalable processes. These methods may include multicomponent reactions, cycloaddition, and annulation techniques to produce the desired piperidine derivatives .

Chemical Reactions Analysis

Types of Reactions

2-(3-(hydroxymethyl)piperidin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-(3-(hydroxymethyl)piperidin-1-yl)ethanol has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-(hydroxymethyl)piperidin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(hydroxymethyl)piperidine
  • 3-(hydroxymethyl)piperidine
  • 4-(hydroxymethyl)piperidine

Uniqueness

2-(3-(hydroxymethyl)piperidin-1-yl)ethanol is unique due to its specific functional groups and structural configuration. This uniqueness can lead to distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

94231-64-8

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

2-[3-(hydroxymethyl)piperidin-1-yl]ethanol

InChI

InChI=1S/C8H17NO2/c10-5-4-9-3-1-2-8(6-9)7-11/h8,10-11H,1-7H2

InChI Key

VFSVQEBUBVGABB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CCO)CO

Origin of Product

United States

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